3-Hexadecylthiophene
Overview
Description
Synthesis Analysis
The synthesis of 3-Hexadecylthiophene-based polymers, such as poly(3-hexylthiophene) (P3HT), involves various methodologies, including one-pot synthesis techniques that utilize Ni(dppp)Cl2 as a catalyst. These methods allow for the controlled synthesis of block copolymers, which can self-assemble into well-defined supramolecular structures and exhibit microphase separation in solid state (Wu et al., 2013).
Molecular Structure Analysis
The molecular structure of regioregular P3HT has been elucidated through electron diffraction analysis of epitaxied thin films, revealing a monoclinic unit cell with specific dimensions and a stacking period indicative of the ordered arrangement of the polythiophene backbones (Kayunkid et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 3-Hexadecylthiophene derivatives, such as their polymerization and copolymerization, lead to materials with significant electrochemical and optical properties. The synthesis of specific oligo(3-hexylthiophene)s and their reactions have been studied for their electronic spectra and cyclic voltammetry, showing potential for electronic applications (Higuchi et al., 1995).
Physical Properties Analysis
The physical properties of 3-Hexadecylthiophene-based polymers, such as P3HT, include solubility in common organic solvents and regio-regularity confirmed by IR and NMR spectroscopy. These polymers exhibit semi-reversible electrochemical behavior, with distinctive anodic and cathodic peaks, and their optical properties are temperature-dependent, showing polaron formation (Calado et al., 2008).
Chemical Properties Analysis
The chemical properties of 3-Hexadecylthiophene-based polymers are closely related to their structure and synthesis method. The molecular dynamics and temperature-dependent optical absorption of regioregulated P3HT, for example, offer insights into the molecular structure and dynamics, indicating transitions induced by the aliphatic side group motion that affect the intermolecular pi-pi interaction (Yazawa et al., 2010).
Scientific Research Applications
Thermal Stability and Radiation Effects :
- Poly(3-hexadecylthiophene) (PHDT) doped with FeCl3 exhibits increased thermal stability when treated with γ-radiation. This stability is due to conformational changes and crosslinking of side alkyls (Szabó, Čík, & Lesńy, 1996).
Photophysical Properties in Sol-Gel Composites :
- Dispersing P3HDT in a polysiloxane polymer network creates luminescent glass composites with properties covering a region of the visible spectrum, indicating potential in photonic applications (Souza, Brondani, Maior, & Azevedo, 2000).
Organic Solar Cells and Stability :
- Poly(3-hexylthiophene) (P3HT), a similar compound, is widely used in organic solar cells. Studies on its photochemical and thermal stability are crucial due to its poor stability under ambient atmosphere, impacting the lifetime of solar cells (Manceau, Rivaton, Gardette, Guillerez, & Lemaître, 2009).
Side-chain Crystallization :
- The crystallization of side chains in poly(3-alkylthiophenes) like P3HDT occurs when alkyl groups contain 12 or more carbon atoms. This influences absorption properties in certain applications (Hsu, Levon, Ho, Myerson, & Kwei, 1993).
Nonlinear Optical Susceptibility :
- Poly(3-hexadecylthiophene) exhibits significant nonlinear optical properties, as evidenced by Z-scan measurements. This indicates potential use in optical applications (Demenicis, Gomes, Petrov, Araújo, Melo, Santos, & Souto-Maior, 1997).
P-Dopants for Poly(3-hexylthiophene) :
- Certain organic and inorganic salts act as efficient p-dopants for poly(3-hexylthiophene), enhancing its conductivity. This has implications for electronic applications (Karpov, Kiriy, Al-Hussein, Hambsch, Beryozkina, Bakulev, Mannsfeld, Voit, & Kiriy, 2018).
Charge Transport Properties :
- Research on poly(3-hexylthiophene) derivatives has explored how chemical substitutions can affect charge transport properties, which is critical for its use in electronic devices (Oliveira & Lavarda, 2016).
Voltage-Controlled Molecular Release :
- Poly(3-hexylthiophene) can be used for low-voltage-controlled molecular release, potentially revolutionizing drug delivery systems (Liu, Fu, Li, Li, Law, Chen, & Yan, 2017).
Hybrid Solar Cells :
- Functionalized poly(3-hexylthiophene) can improve the performance of solar cells by enhancing the dispersion of nanocrystals, indicating its significance in renewable energy technologies (Liu, Tanaka, Sivula, Alivisatos, & Fréchet, 2004).
Safety And Hazards
properties
IUPAC Name |
3-hexadecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-18-21-19-20/h17-19H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVZSODZVJPMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
119716-70-0 | |
Record name | Thiophene, 3-hexadecyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119716-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10377811 | |
Record name | 3-hexadecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexadecylthiophene | |
CAS RN |
119269-24-8 | |
Record name | 3-hexadecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 119269-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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